molecular formula C17H12N2O12S3 B3261138 8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid CAS No. 339526-05-5

8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid

Cat. No. B3261138
CAS RN: 339526-05-5
M. Wt: 532.5 g/mol
InChI Key: REIQTUMOJLZAOH-UHFFFAOYSA-N
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Description

8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid, also known as NBD-Cl, is a fluorescent dye that is widely used in scientific research. It is a water-soluble compound that has a high quantum yield and is highly sensitive to changes in the environment, making it an excellent tool for studying biological processes.

Future Directions

: 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt - MilliporeSigma : Electrochemical Synthesis of Amino-C-Acid - Springer

properties

IUPAC Name

8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O12S3/c20-17(9-2-1-3-10(6-9)19(21)22)18-13-4-5-14(33(26,27)28)12-7-11(32(23,24)25)8-15(16(12)13)34(29,30)31/h1-8H,(H,18,20)(H,23,24,25)(H,26,27,28)(H,29,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIQTUMOJLZAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O12S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190062
Record name 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339526-05-5
Record name 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339526-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(3-Nitrobenzoyl)amino]-1,3,5-naphthalenetrisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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